molecular formula C19H18N6O2S B2955137 3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034531-73-0

3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2955137
CAS No.: 2034531-73-0
M. Wt: 394.45
InChI Key: PQTAUKOMUIMJSR-UHFFFAOYSA-N
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Description

3-(1-(2-(1H-Benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a heterocyclic compound featuring a thieno[3,2-d][1,2,3]triazin-4-one core fused with a piperidin-4-yl moiety substituted by a 2-(1H-benzimidazol-1-yl)acetyl group. The compound’s complexity arises from its multi-ring system and acetyl-piperidine linkage, which may influence solubility, stability, and receptor-binding properties .

Properties

IUPAC Name

3-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S/c26-17(11-24-12-20-14-3-1-2-4-16(14)24)23-8-5-13(6-9-23)25-19(27)18-15(21-22-25)7-10-28-18/h1-4,7,10,12-13H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTAUKOMUIMJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzimidazole moiety, a piperidine ring, and a thieno-triazine core. Its molecular formula is C22H28N6O3C_{22}H_{28}N_{6}O_{3}, with a molecular weight of 424.5 g/mol . The structural complexity is believed to contribute to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds in the imidazole family have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical for the anticancer activity observed in some derivatives .
  • Targeting Kinase Pathways : The compound may interact with various kinase pathways involved in tumorigenesis. For instance, it has been suggested that compounds with similar structures can inhibit EGFR phosphorylation and downstream signaling pathways such as AKT .
  • Antimicrobial Activity : Preliminary studies indicate that related benzimidazole derivatives exhibit antimicrobial properties, potentially making this compound useful against bacterial infections .

Anticancer Activity

Research on similar compounds has shown promising results in inhibiting cancer cell proliferation. For example:

CompoundCell LineIC50 (µM)Mechanism
Compound AHCT-150.080Tubulin inhibition
Compound BHeLa0.100EGFR inhibition
Compound CMDA-MB-4680.200Apoptosis induction

These findings highlight the potential for this compound to exhibit similar anticancer properties.

Case Studies

Several case studies have explored the efficacy of similar compounds:

  • Case Study 1 : A study involving a benzimidazole derivative demonstrated significant tumor growth inhibition in an A375 melanoma xenograft model when administered at a dose of 30 mg/kg every other day for 15 days . This provides a precedent for testing the new compound in vivo.
  • Case Study 2 : Another study highlighted the effectiveness of imidazole-based compounds in reducing metastasis in lung cancer models, indicating a potential therapeutic role for compounds like this compound .

Comparison with Similar Compounds

Research Findings and Implications

  • Antioxidant and Antimicrobial Potential: Coumarin-benzimidazole hybrids demonstrate that benzimidazole derivatives can exhibit diverse bioactivities, supporting further exploration of the target compound’s antimicrobial or antioxidant properties .

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